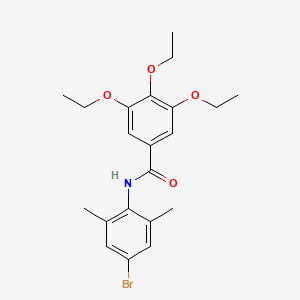![molecular formula C21H14BrN3OS2 B4972155 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide](/img/structure/B4972155.png)
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide, also known as BTA-CBSB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide acts as a competitive inhibitor of various enzymes, including acetylcholinesterase, monoamine oxidase, and tyrosinase. It also binds to certain proteins, such as tau protein and beta-amyloid protein, which are involved in the pathogenesis of Alzheimer's disease. This compound has also been shown to modulate the activity of certain neurotransmitters, including dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of various enzymes and proteins, which may have implications for the treatment of certain diseases. In vivo studies have shown that this compound can modulate the activity of certain neurotransmitters, which may have implications for the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide in lab experiments is its high purity and stability. This allows for accurate and reproducible results. However, one limitation is that this compound can be expensive to synthesize, which may limit its availability for certain experiments.
将来の方向性
There are several future directions for research on N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer and neurological disorders. Another direction is to study its interactions with other proteins and enzymes, which may provide insights into its mechanism of action. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use.
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its synthesis method has been optimized to yield high purity and high yield. This compound has been shown to have a range of biochemical and physiological effects, and has potential as a therapeutic agent for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide involves the reaction of 2-bromobenzoyl chloride with 4-aminobenzothiazole in the presence of triethylamine, followed by the addition of carbon disulfide and ammonium hydroxide. The resulting product is then purified through column chromatography. This synthesis method has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-2-bromobenzamide has been studied extensively in various scientific fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, this compound has shown potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In biochemistry, this compound has been used as a tool to study protein-protein interactions and enzyme activity. In neuroscience, this compound has been used to investigate the role of certain neurotransmitters in the brain.
特性
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-2-bromobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3OS2/c22-16-6-2-1-5-15(16)19(26)25-21(27)23-14-11-9-13(10-12-14)20-24-17-7-3-4-8-18(17)28-20/h1-12H,(H2,23,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZFVHVPPKZGCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-{[2-(4-biphenylyl)-2-oxoethyl]thio}-5-cyano-2-methyl-N-phenyl-4-(2-thienyl)-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4972073.png)
![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-3-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}propanamide](/img/structure/B4972074.png)
![4-(7,7-dimethyl-9,11-dioxo-7,8,9,10,10a,11-hexahydro-6H-indeno[1,2-b]quinolin-10-yl)phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B4972076.png)
![ethyl 3-[(4-bromophenyl)sulfonyl]acrylate](/img/structure/B4972081.png)
![4,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}pyrimidine succinate](/img/structure/B4972104.png)


![5-(3-chlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B4972120.png)
![1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4972126.png)

![N,N-dimethyl-4-[5-(4-nitrophenyl)-1,3-oxazolidin-2-yl]aniline](/img/structure/B4972139.png)

![ethyl 2-[(6-ethyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4972163.png)
![N-[3-(aminosulfonyl)-4-methylphenyl]-2-methylbenzamide](/img/structure/B4972170.png)